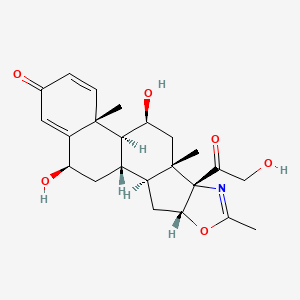
6beta-Hydroxy-21-desacétyl Déflazocort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-Hydroxy-21-desacetyl Deflazacort is a major metabolite of Deflazacort, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is not biologically active but plays a significant role in the metabolism and pharmacokinetics of Deflazacort .
Applications De Recherche Scientifique
6beta-Hydroxy-21-desacetyl Deflazacort has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism.
Biology: Investigated for its role in the metabolic pathways of corticosteroids.
Medicine: Studied for its pharmacokinetic properties and potential drug interactions.
Industry: Utilized in the development of corticosteroid-based pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of 6beta-Hydroxy-21-desacetyl Deflazacort is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
6beta-Hydroxy-21-desacetyl Deflazacort is a metabolite of Deflazacort, a corticosteroid prodrug . It binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body . The exact mechanism by which it exerts its therapeutic effects is unknown but likely occurs via its anti-inflammatory activities .
Biochemical Pathways
Given its anti-inflammatory and immunosuppressive effects, it likely impacts pathways related to immune response and inflammation .
Pharmacokinetics
Deflazacort, the prodrug from which it is derived, is known to be rapidly metabolized to active metabolites, including 21-hydroxy-deflazacort, which may cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 6beta-Hydroxy-21-desacetyl Deflazacort’s action are primarily its anti-inflammatory and immunosuppressive effects . These effects can help manage conditions characterized by inflammation and overactive immune responses .
Analyse Biochimique
Biochemical Properties
6beta-Hydroxy-21-desacetyl Deflazacort is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, particularly CYP3A4, which is responsible for its metabolism. This interaction is crucial for the compound’s activation and subsequent pharmacological effects . Additionally, 6beta-Hydroxy-21-desacetyl Deflazacort binds to glucocorticoid receptors, modulating the expression of glucocorticoid-responsive genes .
Cellular Effects
6beta-Hydroxy-21-desacetyl Deflazacort exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The compound also affects the expression of genes involved in immune response, leading to immunosuppressive effects .
Molecular Mechanism
The molecular mechanism of 6beta-Hydroxy-21-desacetyl Deflazacort involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction leads to the transcriptional activation or repression of target genes . Additionally, 6beta-Hydroxy-21-desacetyl Deflazacort can inhibit the activity of certain enzymes, such as phospholipase A2, reducing the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6beta-Hydroxy-21-desacetyl Deflazacort can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions . Long-term studies have shown that prolonged exposure to 6beta-Hydroxy-21-desacetyl Deflazacort can lead to sustained anti-inflammatory and immunosuppressive effects . Chronic use may also result in adverse effects, such as osteoporosis and muscle wasting .
Dosage Effects in Animal Models
The effects of 6beta-Hydroxy-21-desacetyl Deflazacort vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and modulates immune responses . At higher doses, it can cause toxic effects, including liver damage and immunosuppression . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
6beta-Hydroxy-21-desacetyl Deflazacort is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes hydroxylation and deacetylation reactions, leading to the formation of active and inactive metabolites . These metabolic processes are essential for the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 6beta-Hydroxy-21-desacetyl Deflazacort within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . It is also distributed in tissues, including the liver, kidneys, and muscles, where it exerts its pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-21-desacetyl Deflazacort involves the biotransformation of Deflazacort. This process typically employs bacterial biotransformation techniques to convert Deflazacort into its hydroxylated form . The reaction conditions often include the use of specific bacterial strains capable of hydroxylating the steroid nucleus at the 6beta position.
Industrial Production Methods: Industrial production of 6beta-Hydroxy-21-desacetyl Deflazacort follows similar biotransformation techniques but on a larger scale. The process involves optimizing bacterial cultures and fermentation conditions to maximize yield and purity. The compound is then isolated and purified using standard chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 6beta-Hydroxy-21-desacetyl Deflazacort primarily undergoes hydroxylation reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydroxylation: Bacterial strains and specific enzymes.
Oxidation: Mild oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products: The major product formed from these reactions is the hydroxylated metabolite, which is 6beta-Hydroxy-21-desacetyl Deflazacort itself .
Comparaison Avec Des Composés Similaires
Prednisone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a similar mechanism of action.
Methylprednisolone: A synthetic corticosteroid with potent anti-inflammatory effects.
Uniqueness: 6beta-Hydroxy-21-desacetyl Deflazacort is unique due to its specific hydroxylation at the 6beta position, which is not commonly observed in other corticosteroid metabolites. This unique structural feature contributes to its distinct pharmacokinetic profile and its role in the metabolism of Deflazacort .
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14-,16+,17-,19+,20+,21-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUSJROCWMOQNZ-WBMHGXHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72099-45-7 |
Source


|
| Record name | 6beta-Hydroxy-21-desacetyl deflazacort | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072099457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
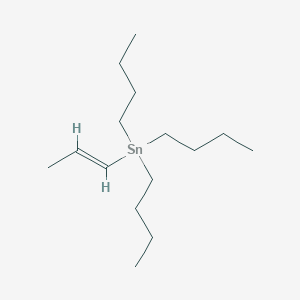
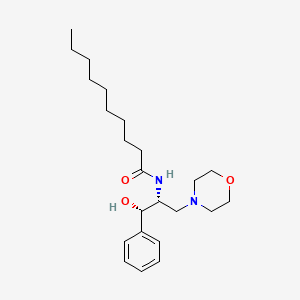
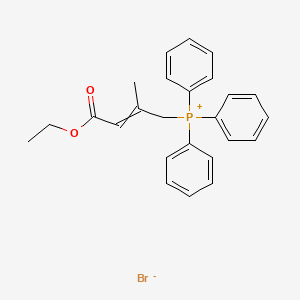
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
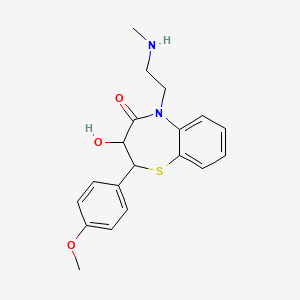

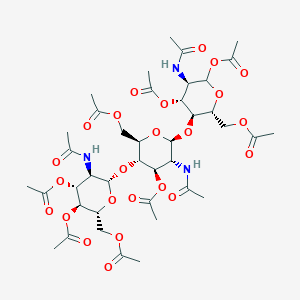
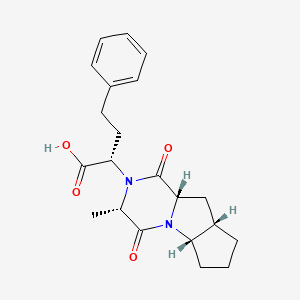
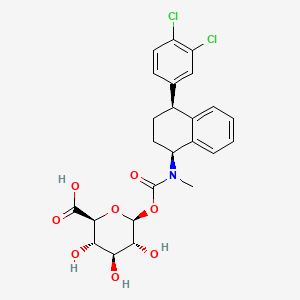
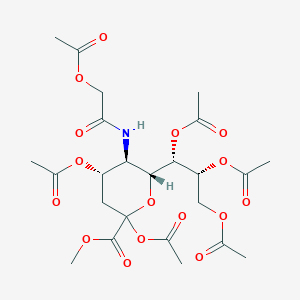

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)

